Butyl[1-(1,3-thiazol-2-yl)ethyl]amine
Description
Contextualization of Thiazole-Containing Amine Compounds in Contemporary Organic Synthesis
Thiazole-containing amine compounds are a cornerstone of modern organic synthesis and medicinal chemistry. The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif found in numerous biologically active molecules and approved pharmaceutical agents. nih.gov Its presence can confer favorable pharmacokinetic properties and provides a rigid scaffold for the precise orientation of functional groups, which is crucial for molecular recognition and interaction with biological targets.
The amine functionality, when attached to a thiazole core, introduces a basic center that can be critical for solubility, salt formation, and hydrogen bonding interactions. This combination of a thiazole ring and an amine group makes these compounds versatile intermediates in the synthesis of more complex molecules with a wide array of potential applications. orientjchem.org
Historical and Current Research Trajectories for Butyl[1-(1,3-thiazol-2-yl)ethyl]amine
A thorough review of scientific databases indicates a notable absence of dedicated historical or in-depth current research specifically focused on this compound. The compound, identified by its CAS number 1341587-72-1, is primarily listed in the catalogs of chemical suppliers as a research chemical. bldpharm.com This suggests that its current role is likely that of a novel building block or an intermediate in proprietary, unpublished research, possibly within the pharmaceutical or agrochemical industries.
While direct research on this compound is not publicly available, the general research trajectory for analogous thiazole-containing amines has been robust. These trajectories include their development as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The synthesis of such compounds is often achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. orientjchem.org
Significance of this compound as a Building Block in Advanced Chemical Research
The significance of this compound as a building block in advanced chemical research can be inferred from its molecular structure. It possesses several key features that make it an attractive starting material for the synthesis of more complex molecules:
A Chiral Center: The ethyl group attached to the thiazole ring creates a chiral center, making it a valuable precursor for the synthesis of enantiomerically pure compounds. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
A Nucleophilic Secondary Amine: The butyl-substituted amine is a secondary amine, which can act as a nucleophile in a variety of chemical reactions. This allows for the introduction of diverse substituents and the construction of larger, more complex molecular architectures.
The Thiazole Moiety: As previously mentioned, the thiazole ring itself is a valuable pharmacophore. Its presence in this compound provides a solid foundation for the development of new therapeutic agents.
The combination of these features suggests that this compound is a promising, albeit under-investigated, building block for the creation of novel chemical entities with potential applications in drug discovery and materials science. Further academic research is warranted to fully elucidate the chemical reactivity and potential applications of this specific compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-3-4-5-10-8(2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
JYTCBWXKNQPTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Established Reaction Pathways for Butyl[1-(1,3-thiazol-2-yl)ethyl]amine Synthesis
Established methods for the synthesis of this compound typically involve either a multi-step sequence starting from precursor molecules or a more streamlined one-pot reaction.
Multi-Step Synthesis from Precursors
A common and reliable multi-step approach to this compound involves the initial synthesis of a key intermediate, 2-acetylthiazole (B1664039), followed by a reductive amination reaction.
The synthesis of 2-acetylthiazole can be achieved through a sequence starting from 2-aminothiazole (B372263). This process involves the diazotization of 2-aminothiazole to form a diazonium salt, which is then converted to 2-bromothiazole (B21250). Subsequent treatment of 2-bromothiazole with a suitable acetylating agent, often involving an organometallic intermediate, yields 2-acetylthiazole. A patented method describes the reaction of 2-bromothiazole with butyllithium (B86547) followed by ethyl acetate (B1210297) to produce 2-acetylthiazole in high yield google.com.
Once 2-acetylthiazole is obtained, the final step is a reductive amination with butylamine (B146782). This reaction proceeds via the formation of an intermediate imine from the condensation of 2-acetylthiazole and butylamine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, such as sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or borane (B79455) complexes like benzylamine-borane rsc.orgbyu.edu. The choice of reducing agent can influence the reaction conditions and substrate scope byu.edu.
Table 1: Representative Multi-Step Synthesis Pathway
| Step | Reaction | Key Reagents | Typical Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination of 2-aminothiazole | NaNO₂, H₂SO₄, NaBr, CuSO₄ | Low temperature diazotization followed by Sandmeyer reaction | Moderate to Good |
| 2 | Acetylation of 2-bromothiazole | Butyllithium, Ethyl acetate | Low temperature (-78 °C) | Up to 93.8% google.com |
| 3 | Reductive Amination | 2-acetylthiazole, Butylamine, Reducing agent (e.g., BH₃N(C₂H₅)₃) | Mild conditions | Excellent rsc.org |
One-Pot Reaction Strategies and Improvements
One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps into a single operation, thereby reducing reaction time, resource consumption, and waste generation. For the synthesis of thiazole (B1198619) derivatives, one-pot methods often involve the condensation of a carbonyl compound, a sulfur source, and an amine.
A plausible one-pot strategy for this compound could involve the reaction of an appropriate α-haloketone with a thiourea (B124793) derivative and butylamine. The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, serves as a foundation for such one-pot approaches nih.govresearchgate.net. Modifications and improvements to this method have been developed to enhance efficiency and expand the substrate scope. For instance, the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium iodide in ethanol (B145695) has been shown to facilitate the one-pot synthesis of thiazol-2-imine derivatives from primary amines, phenylisothiocyanate, and α-chloroacetaldehyde nih.gov.
Another approach involves the in-situ generation of the α-haloketone. For example, a facile one-pot, four-step procedure for synthesizing thiazol-2(3H)-imine derivatives starts with the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with a primary amine researchgate.netekb.eg. Adapting such a methodology to produce the target molecule would require careful selection of the starting ketone and reaction conditions.
Table 2: Comparison of Potential One-Pot Strategies
| Strategy | Starting Materials | Key Features | Potential Advantages |
|---|---|---|---|
| Modified Hantzsch Synthesis | α-haloketone, Thiourea derivative, Butylamine | Catalyst-mediated condensation | Good to high yields, operational simplicity nih.gov |
| In-situ Haloketone Generation | α-active methylene ketone, Brominating agent, KSCN, Butylamine | Four-step one-pot process | Avoids isolation of reactive intermediates researchgate.net |
| Chemoenzymatic Synthesis | Secondary amine, Benzoyl isothiocyanate, Acetylenedicarboxylate | Enzyme-catalyzed (e.g., trypsin) | Mild reaction conditions, high yields nih.gov |
Novel Synthetic Approaches for this compound
Recent advancements in synthetic chemistry offer novel approaches to the synthesis of this compound, focusing on stereochemical control, environmental sustainability, and process efficiency.
Asymmetric Synthesis and Chiral Induction Methodologies
The ethylamine (B1201723) moiety of this compound contains a stereocenter, making asymmetric synthesis a critical consideration for accessing enantiomerically pure forms of the compound. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials nih.gov.
One prominent method involves the use of a chiral auxiliary. A chiral amine can be condensed with 2-acetylthiazole to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the desired enantiomer of this compound. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity sci-hub.se. Another approach is the use of chiral catalysts in the reductive amination step. Transition-metal catalysts bearing chiral ligands have been successfully employed for the asymmetric hydrogenation of imines, providing a direct route to chiral amines with high enantiomeric excess mdpi.com.
Furthermore, chiral thioureas, which can be prepared from readily available chiral precursors, have emerged as versatile organocatalysts in asymmetric synthesis and could potentially be employed in the construction of the chiral amine functionality mdpi.com. The development of a stereoselective synthesis of (-)-mycothiazole, a polyketide thiazole, highlights the application of sophisticated asymmetric strategies in the synthesis of complex chiral thiazole-containing molecules nih.gov.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be implemented. These include the use of greener solvents, catalysts, and energy sources bohrium.comresearchgate.net.
The use of water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction solvents can significantly reduce the environmental impact compared to traditional volatile organic solvents bepls.com. For instance, the synthesis of thiazole derivatives has been reported in aqueous media or under solvent-free conditions researchgate.netbepls.com. The development of reusable catalysts, such as silica-supported tungstosilisic acid, for the synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation is another example of a green approach bepls.com.
Microwave-assisted organic synthesis (MAOS) can also be a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating bepls.com. The use of biocatalysts, such as enzymes, in the synthesis of thiazole derivatives represents a highly sustainable approach, as these reactions are typically performed under mild conditions in aqueous media nih.gov.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Thiazole Synthesis | Example | Reference |
|---|---|---|---|
| Use of Green Solvents | Water, Ethanol, PEG-400 | Microwave-assisted synthesis of trisubstituted thiazoles in water | bepls.com |
| Use of Reusable Catalysts | Silica-supported tungstosilisic acid | Ultrasonic-mediated synthesis of Hantzsch thiazole derivatives | bepls.com |
| Use of Alternative Energy Sources | Microwave irradiation, Ultrasonication | Rapid synthesis of hydrazinyl thiazoles under microwave conditions | bepls.com |
| Use of Biocatalysts | Enzymes (e.g., trypsin) | Chemoenzymatic one-pot synthesis of thiazole derivatives | nih.gov |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability bohrium.comnih.gov. The application of continuous flow techniques to the synthesis of heterocyclic compounds, including thiazoles, is an area of active research bohrium.com.
A multi-step synthesis of this compound could be adapted to a continuous flow process. For example, the synthesis of 2-(1H-indol-3-yl)thiazoles has been achieved in a fully automated multi-step continuous flow setup, demonstrating the feasibility of telescoping multiple reaction steps without the isolation of intermediates nih.gov. A similar setup could be envisioned for the synthesis of the target molecule, where the formation of 2-acetylthiazole and the subsequent reductive amination are performed in sequential flow reactors.
The use of flow chemistry can be particularly advantageous for reactions involving hazardous intermediates or harsh conditions, as the small reaction volumes within the microreactors minimize safety risks nih.gov. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities compared to batch processes acs.org.
Regioselectivity and Stereoselectivity Control in this compound Synthesis
The construction of this compound necessitates careful consideration of both regioselectivity, particularly in the formation of the thiazole ring, and stereoselectivity to establish the chiral center at the ethyl group.
Regioselectivity in Thiazole Ring Formation
A primary method for synthesizing the 2-substituted thiazole core is the Hantzsch thiazole synthesis. bepls.comijper.org In a potential pathway to the target molecule's precursor, this would involve the reaction of a thioamide with an α-haloketone. For instance, the reaction of thioacetamide (B46855) with a 1-halo-2-butanone could be envisioned. However, a more common and controlled approach involves the reaction of thiourea or a substituted thiourea with an α-halocarbonyl compound.
In the context of synthesizing a precursor like 2-amino-4-methylthiazole, the reaction between thiourea and a 3-halo-2-butanone would be employed. The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically leads exclusively to 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The formation of the desired 2-amino-substituted thiazole is generally favored, but careful control of pH and temperature is crucial to prevent the formation of isomeric byproducts.
Stereoselectivity Control
Achieving high stereoselectivity is paramount for the synthesis of a single enantiomer of this compound. Several strategies can be employed to control the stereochemistry at the chiral carbon.
Asymmetric Reduction of a Prochiral Ketone: A highly effective method involves the enantioselective reduction of a precursor ketone, 2-acetylthiazole. nih.gov This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent like borane in the presence of a chiral catalyst. Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to reduce ketones to chiral alcohols with high enantiomeric excess (ee). wikipedia.orgresearchgate.net The resulting chiral alcohol, 1-(1,3-thiazol-2-yl)ethanol, can then be converted to the target amine via methods such as the Mitsunobu reaction or by conversion to a leaving group followed by substitution with butylamine.
| Catalyst/Reagent | Substrate | Product Enantiomeric Excess (ee) | Reference |
| (R)-CBS Catalyst / BH₃ | 2-Acetylthiazole | >95% | researchgate.net |
| Chiral Ruthenium Complex / H₂ | Aryl Ketones | up to 99% | wikipedia.org |
| Alpine Borane | Alkynyl Ketones | High ee | wikipedia.org |
Chiral Auxiliaries: Another robust strategy is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For example, a precursor like thiazole-2-carboxylic acid could be coupled to a chiral auxiliary, such as a valine-derived oxazolidinone. researchgate.net Subsequent alkylation to introduce the ethyl group would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary and conversion of the carboxylic acid to the butylamine would yield the enantiomerically enriched target molecule.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |
| Evans Oxazolidinone | Aldol (B89426) Reaction | >98% | researchgate.net |
| Pseudoephedrine Amide | Alkylation | >95% | wikipedia.org |
| Camphorsultam | Michael Addition | >90% | researchgate.net |
Asymmetric Reductive Amination: This method involves the direct reaction of 2-acetylthiazole with butylamine in the presence of a reducing agent and a chiral catalyst. Chiral transition metal complexes, often based on iridium or rhodium with chiral phosphine (B1218219) ligands, can catalyze the asymmetric hydrogenation of the intermediate imine, leading directly to the chiral amine product with high enantioselectivity.
Kinetic and Thermodynamic Considerations in this compound Formation
The principles of kinetic and thermodynamic control are fundamental to optimizing the yield and selectivity of the desired product in a chemical synthesis. uc.edu A kinetically controlled reaction yields the product that is formed fastest (i.e., via the lowest activation energy pathway), while a thermodynamically controlled reaction, which is reversible, allows for equilibration to the most stable product. imperial.ac.uk
In the synthesis of this compound, these considerations are particularly relevant in the stereochemistry-defining steps.
Stereoselective Reactions: Asymmetric syntheses, by their nature, are generally under kinetic control. The goal is to create two diastereomeric transition states leading to the (R) and (S) enantiomers, with one transition state being significantly lower in energy than the other. This energy difference determines the enantiomeric excess of the product. For instance, in the asymmetric reduction of 2-acetylthiazole, the reaction is typically run at low temperatures to ensure it is irreversible. wikipedia.org Running the reaction at a higher temperature could provide enough energy to overcome the activation barrier for the reverse reaction (oxidation of the alcohol), potentially leading to racemization if a mechanism for equilibration exists.
Influence of Reaction Conditions: The choice between kinetic and thermodynamic control can often be manipulated by the reaction conditions.
Temperature: Low temperatures generally favor kinetic control, as they prevent the system from reaching equilibrium.
Reaction Time: Short reaction times favor the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product, provided a reversible pathway is available. uc.edu
Catalyst/Reagents: The choice of catalyst or reagents can fundamentally alter the energy landscape of the reaction pathways.
A potential issue in the Hantzsch synthesis is the possibility of epimerization if a chiral α-haloketone is used. The stereochemical outcome can be influenced by factors that stabilize the transition state. A Hammett free-energy relationship analysis has shown that the distribution of stereochemical products in a Hantzsch synthesis can be correlated with the electronic properties of substituents, indicating control over the rate of epimerization during thiazole formation. nih.gov
The table below illustrates how reaction conditions can influence the product distribution in a hypothetical kinetically versus thermodynamically controlled reaction.
| Condition | Product Ratio (Kinetic:Thermodynamic) | Rationale | Reference |
| Low Temperature (-78 °C), Short Time | 95 : 5 | Irreversible conditions, product ratio determined by relative activation energies. | imperial.ac.uk |
| High Temperature (80 °C), Long Time | 10 : 90 | Reversible conditions, equilibrium is reached, favoring the more stable product. | uc.edu |
| Use of a Bulky Base | 90 : 10 | Steric hindrance may raise the activation energy for the thermodynamic pathway. | iupac.org |
Advanced Structural Elucidation and Spectroscopic Characterization of Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
X-ray Crystallography for Absolute Configuration and Solid-State Structure of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For a chiral molecule like this compound, this technique would provide unequivocal proof of its absolute configuration (R or S) at the stereocenter—the carbon atom bonded to the thiazole (B1198619) ring, the ethyl group, the butylamino group, and a hydrogen atom.
A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictate the crystal packing arrangement. Currently, no crystal structure for this compound has been deposited in crystallographic databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. A full NMR analysis would confirm the connectivity and chemical environment of every atom in this compound.
Advanced 1D NMR Techniques (e.g., DEPT, APT)
Standard ¹H and ¹³C NMR spectra would provide initial information on the number and type of protons and carbons. Advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, these experiments would definitively assign the signals for the carbons in the butyl and ethyl chains and the thiazole ring.
Hypothetical ¹³C NMR Signal Assignments:
| Group | Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|---|
| Butyl CH₃ | CH₃ | 10-20 |
| Butyl CH₂ | CH₂ | 20-40 |
| Butyl CH₂ | CH₂ | 25-45 |
| Butyl N-CH₂ | CH₂ | 40-55 |
| Ethyl CH₃ | CH₃ | 10-20 |
| Ethyl CH | CH | 50-65 |
| Thiazole C4 | CH | 115-125 |
| Thiazole C5 | CH | 140-145 |
Note: This table is predictive and based on general chemical shift ranges for similar functional groups.
Comprehensive 2D NMR Analysis (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
A suite of 2D NMR experiments would be required to unambiguously assemble the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, mapping out the connections within the butyl group and the ethyl group separately.
TOCSY (Total Correlation Spectroscopy) would show correlations between all protons within a spin system, not just adjacent ones.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, providing a clear assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. This would link the butyl group to the ethyl group's methine carbon and connect the ethyl group to the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which can help in determining the molecule's preferred conformation in solution.
Without experimental data, a detailed analysis and data table of these correlations cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₈N₂S), HRMS would confirm this exact molecular formula.
The mass spectrum also reveals the molecule's fragmentation pattern under ionization. For this compound, characteristic fragmentation would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of a propyl radical from the butyl group or the loss of the thiazole-methyl group.
Cleavage of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation.
A detailed analysis of these pathways and a table of fragments would depend on actual experimental results, which are not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would confirm the presence of key functional groups.
Expected Vibrational Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretch | 3300-3500 (typically weak) |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=N (thiazole) | Stretch | 1600-1650 |
| C=C (thiazole) | Stretch | 1500-1580 |
| N-H | Bend | 1550-1650 |
| C-N | Stretch | 1020-1250 |
Note: This table is based on characteristic absorption regions for the indicated functional groups.
A full analysis could also provide insights into the molecule's conformational isomers, but this requires specific spectral data.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. These methods are exclusively used for chiral molecules.
For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the thiazole chromophore. The sign and intensity of these Cotton effects are directly related to the absolute configuration (R or S) at the chiral center. Theoretical calculations could be used to correlate the experimental CD spectrum with a specific stereoisomer. However, no such experimental or theoretical chiroptical data has been published for this compound.
Theoretical and Computational Investigations of Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity indices.
Density Functional Theory (DFT) is a robust computational method widely used for its favorable balance between accuracy and computational cost. For a flexible molecule like Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, which possesses multiple rotatable bonds in its butyl and ethyl side chains, DFT is ideal for exploring its conformational landscape.
Conformational Preferences: A systematic conformational search followed by geometry optimization using a DFT functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), would identify various stable conformers (local minima on the potential energy surface). researchgate.net The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The analysis would likely reveal that steric hindrance between the butyl group, the ethyl group, and the thiazole (B1198619) ring dictates the most stable geometric arrangements.
Tautomerism: The 2-amino-thiazole moiety within the molecule's structure allows for the possibility of amine-imine tautomerism. DFT calculations are crucial for evaluating the relative stabilities of the amine tautomer (the titled compound) and its corresponding imine tautomer. capes.gov.br By calculating the Gibbs free energies of both forms, the equilibrium constant for the tautomerization reaction can be predicted. For most 2-aminothiazole (B372263) derivatives, the amino form is found to be significantly more stable. capes.gov.br
Illustrative DFT-Calculated Relative Energies:
While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are employed for higher accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality energies, although at a much higher computational expense.
Typically, these high-level calculations are performed as single-point energy calculations on geometries previously optimized at a lower level of theory (like DFT). The results are used to refine the relative energies of conformers and tautomers. Furthermore, the wavefunctions obtained from these calculations are suitable for detailed bonding analysis, such as Natural Bond Orbital (NBO) analysis. NBO analysis can quantify charge distribution, examine donor-acceptor interactions between orbitals, and provide insights into hyperconjugative effects that contribute to molecular stability.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on this compound
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water or chloroform, and solving Newton's equations of motion for the system.
This approach allows for a more comprehensive exploration of the conformational landscape than static quantum calculations, as it can simulate transitions between different stable conformations. nih.gov MD simulations are particularly valuable for understanding the influence of the solvent. chemrxiv.org By analyzing the trajectory, one can determine how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular forces influence the preferred conformations of the flexible side chains.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. The standard approach involves optimizing the molecular geometry and then using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable DFT functional (e.g., PBE1PBE) and basis set. nih.govresearchgate.net The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data is a rigorous method for confirming molecular structure. nih.gov
Illustrative Predicted vs. Experimental NMR Chemical Shifts:
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.govdoi.org The analysis, supported by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each vibrational mode to specific atomic motions, such as C-H stretches, N-H bends, or thiazole ring deformations. researchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis for Transformations Involving this compound
Computational methods are invaluable for studying the mechanisms of chemical reactions. For a transformation involving this compound, such as the N-alkylation of the secondary amine, theoretical calculations can map out the entire reaction pathway.
The process involves locating the geometries of the reactants, products, and, crucially, the transition state (TS) connecting them. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energies of these stationary points, the activation energy (the energy difference between the reactants and the transition state) can be determined. A lower activation energy implies a faster reaction rate. This analysis provides a detailed, molecular-level understanding of reaction feasibility and mechanism that is often difficult to obtain experimentally. missouri.edu
Ligand Field Theory and Molecular Orbital Theory Applications to Metal-Butyl[1-(1,3-thiazol-2-yl)ethyl]amine Interactions
This compound possesses multiple potential coordination sites for metal ions: the secondary amine nitrogen, the thiazole ring nitrogen, and the thiazole ring sulfur. This makes it a potential chelating ligand. The interaction of this ligand with transition metal ions can be described using a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. purdue.eduwikipedia.org
LFT, an extension of crystal field theory, describes the electronic structure of metal complexes by considering the effect of the electric field of the ligands on the metal's d-orbitals. britannica.com When this compound coordinates to a metal ion, the degeneracy of the metal's d-orbitals is lifted. The specific pattern of this splitting depends on the coordination geometry (e.g., octahedral, tetrahedral). This d-orbital splitting determines the electronic, spectroscopic (colors), and magnetic properties of the resulting metal complex. britannica.com
A more complete picture is provided by MO theory, which considers the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the overlap of metal and ligand orbitals. purdue.eduwikipedia.org Computational modeling of a metal-Butyl[1-(1,3-thiazol-2-yl)ethyl]amine complex would reveal the nature of the metal-ligand bonds (sigma-donating, pi-accepting, etc.) and provide a quantitative description of the d-orbital splitting energies, offering a detailed understanding of the coordination chemistry of the compound.
Reaction Mechanisms and Pathways Involving Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Mechanistic Studies of Alkylation and Acylation Reactions at the Amine Nitrogen
The secondary amine nitrogen in Butyl[1-(1,3-thiazol-2-yl)ethyl]amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents. libretexts.org
Alkylation: The N-alkylation of the secondary amine likely proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single concerted step. The reaction rate is dependent on the concentration of both the amine and the alkylating agent. Steric hindrance around the nitrogen and at the electrophilic carbon of the alkylating agent can significantly impact the reaction rate. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide byproduct, preventing the protonation and deactivation of the starting amine. libretexts.org
Acylation: The acylation of the amine with reagents like acid chlorides or anhydrides results in the formation of a stable tertiary amide. youtube.com This reaction is a nucleophilic addition-elimination process. The mechanism involves the initial nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the leaving group (e.g., chloride) to yield the final amide product. libretexts.org This reaction is typically rapid and effectively irreversible, often carried out in the presence of a weak base like pyridine (B92270) to sequester the acidic byproduct. youtube.com
The table below summarizes typical conditions for these transformations.
| Reaction Type | Reagent | Catalyst/Base | Typical Product | Mechanism |
| Alkylation | Methyl Iodide | Pyridine or Hünig's base | N-Butyl-N-[1-(1,3-thiazol-2-yl)ethyl]-N-methylamine | SN2 |
| Acylation | Acetyl Chloride | Pyridine | N-Butyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | Nucleophilic Addition-Elimination |
| Acylation | Acetic Anhydride | None or mild acid/base | N-Butyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | Nucleophilic Addition-Elimination |
This interactive table is based on general mechanisms for secondary amine reactions.
Reactivity of the Thiazole (B1198619) Moiety in this compound
The 1,3-thiazole ring is an aromatic heterocycle with a distinct electronic distribution that influences its reactivity towards both electrophiles and nucleophiles. pharmaguideline.com
The thiazole ring can undergo electrophilic aromatic substitution. The electronic properties of the ring direct incoming electrophiles primarily to the C5 position, which is the most electron-rich carbon. pharmaguideline.comnumberanalytics.com The substituent at the C2 position, in this case, the N-butyl-1-ethanamine group, influences the ring's reactivity. As an alkylamino group, it is generally considered electron-donating, which should activate the ring towards electrophilic attack, particularly at the C5 position. pharmaguideline.com
The mechanism involves the attack of the thiazole's π-electron system on the electrophile (E+) to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring atoms. The final step is the deprotonation of the C5 carbon by a weak base, which restores the aromaticity of the thiazole ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. numberanalytics.com
The C2 position of the thiazole ring is the most electron-deficient and is thus the most susceptible to nucleophilic attack. pharmaguideline.comias.ac.in However, for a nucleophilic substitution to occur at C2, a good leaving group must be present, or the ring must be activated. In this compound, the alkylamino group is not a leaving group.
Ring activation can be achieved by N-alkylation of the thiazole ring nitrogen (N3) with an alkyl halide to form a thiazolium salt. pharmaguideline.com This quaternization significantly increases the electrophilicity of the ring carbons, especially C2, and the acidity of the proton at C2 (if present). While C2 is substituted in the target molecule, this activation can facilitate ring-opening reactions upon treatment with strong nucleophiles (e.g., hydroxide). The mechanistic pathway would involve nucleophilic attack at C2, leading to the cleavage of the C2-S1 bond and formation of an acyclic intermediate. nih.govresearchgate.net Such ring-opening pathways provide routes to structurally diverse acyclic compounds from the heterocyclic precursor. rsc.org
Stereoselective Transformations and Rearrangements of this compound
The presence of a stereocenter at the ethyl carbon attached to the thiazole ring introduces the element of chirality. This allows for the possibility of stereoselective transformations where the existing chiral center influences the stereochemical outcome of a new stereocenter, a process known as diastereoselective synthesis.
For example, if a reaction were to introduce a new functional group elsewhere on the molecule, the chiral 1-(1,3-thiazol-2-yl)ethyl moiety could direct the approach of reagents from the less sterically hindered face, leading to a preferential formation of one diastereomer over the other.
Furthermore, the synthesis of enantiomerically pure this compound itself would rely on stereoselective methods. A common strategy involves the asymmetric reduction of a ketone precursor, 2-(1-oxopropyl)thiazole, using a chiral reducing agent or a catalyst system composed of a transition metal and a chiral ligand. mdpi.com Asymmetric transfer hydrogenation, for instance, could stereoselectively deliver a hydride to one face of the ketone, establishing the desired stereochemistry at the secondary alcohol, which can then be converted to the target amine.
Kinetics and Thermodynamics of Chemical Reactions Utilizing or Modifying this compound
Quantitative analysis of the reactions involving this compound requires an understanding of their kinetics and thermodynamics.
Kinetics: The rates of N-alkylation and N-acylation reactions at the secondary amine are governed by factors including reactant concentrations, temperature, steric hindrance, and the intrinsic nucleophilicity of the amine and electrophilicity of the reagent. N-alkylation, as an SN2 reaction, follows second-order kinetics. The rate of N-acylation also depends on the rate of formation and breakdown of the tetrahedral intermediate. Steric bulk from both the butyl group and the thiazolylethyl group could decrease the rate constant compared to less hindered secondary amines.
Thermodynamics: Acylation reactions with acid chlorides or anhydrides are typically highly exothermic and exergonic. nih.gov The formation of a stable, resonance-delocalized amide bond and a stable leaving group (e.g., HCl, which is neutralized by a base) provides a strong thermodynamic driving force. Thermodynamic data, such as the standard enthalpy of reaction (ΔH°), can be measured using techniques like isothermal titration calorimetry (ITC), which monitors the heat flow during a reaction. mdpi.com
The table below presents representative thermodynamic data for a typical amide formation reaction, illustrating the favorable nature of such processes.
| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| R2NH + R'COCl → R2NCOR' + HCl | Highly Negative | Negative (Exothermic) | Generally Positive |
This interactive table shows typical thermodynamic trends for acylation reactions. nist.gov
Catalytic Cycles Involving this compound as a Substrate or Ligand
The structural features of this compound make it a candidate for use as a chiral ligand in asymmetric catalysis. The molecule possesses multiple potential coordination sites for a metal center: the secondary amine nitrogen, the thiazole ring nitrogen (N3), and the thiazole sulfur (S1). This allows it to function as a bidentate [N,N] or [N,S] ligand or potentially a tridentate [N,N,S] ligand.
A hypothetical catalytic cycle for the asymmetric transfer hydrogenation of a prochiral ketone, using a ruthenium catalyst and this compound as the chiral ligand, can be proposed.
Catalyst Activation: The chiral ligand coordinates to the ruthenium precursor to form the active catalyst.
Substrate Coordination: The prochiral ketone substrate coordinates to the chiral ruthenium complex.
Asymmetric Hydride Transfer: A hydride is transferred from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the carbonyl carbon of the ketone. The chiral environment created by the ligand directs the hydride to a specific face of the ketone, leading to the preferential formation of one enantiomer of the secondary alcohol.
Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated, ready to start a new cycle.
The efficacy of such a catalytic system would depend on the stability of the metal-ligand complex and the degree of stereochemical communication between the ligand and the substrate during the hydride transfer step. The use of thiazole-containing ligands in palladium-catalyzed reactions has been documented, supporting the feasibility of this concept. researchgate.net
Derivatization and Functionalization Strategies for Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Chemical Modification of the Amine Functional Group
The secondary amine in Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions that modify its steric and electronic properties.
Amidation and Sulfonamidation Reactions
The secondary amine can be readily converted into a wide range of amides and sulfonamides. These reactions typically involve acylation with an appropriate acyl halide, anhydride, or sulfonyl chloride in the presence of a base to neutralize the acid byproduct.
Sulfonamidation: Similarly, treatment with sulfonyl chlorides (R-SO₂Cl) affords sulfonamides. This derivatization is often employed to introduce specific structural motifs or to mimic transition states of enzymatic reactions.
A general two-step derivatization procedure can be employed for amino compounds, which involves esterification followed by acylation to ensure all reactive functional groups are modified. mdpi.comresearchgate.net This approach is crucial for creating stable derivatives suitable for analysis. mdpi.comresearchgate.net
Table 1: Representative Amidation and Sulfonamidation Reactions
| Reagent | Base | Product Type |
|---|---|---|
| Acetyl chloride | Triethylamine | N-acetamide |
| Benzoyl chloride | Pyridine (B92270) | N-benzamide |
| Acetic anhydride | DMAP (cat.) | N-acetamide |
| Methanesulfonyl chloride | Triethylamine | N-methanesulfonamide |
| p-Toluenesulfonyl chloride | Pyridine | N-tosylamide |
Quaternization and Salt Formation
The nitrogen atom of the amine can undergo further alkylation to form a quaternary ammonium (B1175870) salt, a reaction also known as the Menschutkin reaction. nih.gov This process involves treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide), resulting in a permanently positively charged species. nih.govwikipedia.org This modification drastically increases the compound's polarity and water solubility.
Additionally, as a basic compound, this compound readily forms acid addition salts upon treatment with inorganic or organic acids (e.g., HCl, H₂SO₄, tartaric acid). Salt formation is a standard method for improving the crystallinity and handling properties of amines. The synthesis of various quaternary ammonium salts from 2-aryl thiazole (B1198619) derivatives has been successfully demonstrated. researchgate.net
Functionalization of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle that can undergo electrophilic substitution, though it is generally less reactive than benzene. wjrr.org More effective strategies for its functionalization include metallation followed by reaction with an electrophile, and transition-metal-catalyzed cross-coupling reactions. researchgate.net
Directed Ortho Metallation and Subsequent Transformations
Directed ortho metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent position. wikipedia.orguwindsor.caorganic-chemistry.org For the 2-substituted thiazole core of this compound, the most acidic proton is typically at the C5 position. The existing side chain at C2 may act as a directing group, facilitating lithiation at the C5 position with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA. baranlab.orguwindsor.ca
The resulting C5-lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. organic-chemistry.orgunblog.fr
Table 2: Examples of Functionalization via Directed Ortho Metallation at C5
| Electrophile | Reagent | Introduced Functional Group |
|---|---|---|
| Carbon dioxide | CO₂ (s) | -COOH (Carboxylic acid) |
| Aldehyde/Ketone | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Alcohol) |
| Alkyl halide | R-X | -R (Alkyl group) |
| Iodine | I₂ | -I (Iodide) |
| Dimethylformamide | DMF | -CHO (Formyl group) |
Cross-Coupling Reactions at the Thiazole Core
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com To utilize these reactions, a halogen atom (typically Br or I) must first be installed on the thiazole ring, often at the C5 position via the DoM strategy mentioned above or other halogenation methods.
Once the halogenated thiazole derivative is obtained, it can serve as a substrate in various coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond. youtube.com
Stille Coupling: Coupling with an organostannane reagent (R-SnBu₃) using a palladium catalyst.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to introduce a vinyl group. youtube.com
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond. youtube.com
These reactions offer a modular approach to synthesizing a vast library of derivatives by varying the coupling partner. researchgate.netnih.gov
Introduction of Additional Chiral Centers through Derivatization
The parent molecule, this compound, possesses a chiral center at the carbon atom bearing the amine and the thiazole ring. Further derivatization can introduce additional stereocenters, leading to diastereomeric compounds with potentially distinct biological activities. nih.gov
Strategies to introduce new chiral centers include:
Diastereoselective Aldol (B89426) Reactions: If a formyl group is introduced onto the thiazole ring (e.g., at C5 via DoM), it can undergo aldol reactions with ketones. Using chiral auxiliaries or catalysts can control the stereochemistry of the newly formed alcohol and adjacent carbon center.
Asymmetric Reduction: A ketone introduced onto the thiazole or an attached side chain can be reduced to a secondary alcohol using chiral reducing agents (e.g., CBS reagents), creating a new stereocenter with high enantiomeric excess.
Coupling with Chiral Building Blocks: The amine or a functionalized thiazole ring can be coupled with enantiomerically pure reactants. For example, amidation of the amine with a chiral carboxylic acid directly attaches a new stereocenter. Similarly, Suzuki coupling of a C5-bromo-thiazole derivative with a chiral boronic acid would also introduce a new chiral moiety.
The evaluation of the absolute configuration of chiral centers is crucial for understanding structure-activity relationships. nih.gov
Synthesis of this compound Conjugates and Hybrid Molecules for Specific Research Applications
The synthesis of conjugates and hybrid molecules from this compound is a strategic approach to develop novel compounds for specific research applications. These derivatization and functionalization strategies primarily target the secondary amine group, which serves as a versatile handle for chemical modification. Such modifications allow for the covalent linkage of this compound to other molecular entities, thereby creating hybrid structures with potentially enhanced or entirely new biological or chemical properties. The thiazole ring itself, while generally less reactive than the secondary amine, can also be a site for functionalization, although this typically requires more specific and often harsher reaction conditions.
The rationale behind creating these conjugates is to combine the physicochemical properties of this compound with those of other molecules to investigate structure-activity relationships, develop probes for biological systems, or create potential therapeutic agents. For instance, conjugation to fluorescent dyes can aid in cellular imaging studies, while linkage to bioactive peptides or small molecules could modulate pharmacological activity.
Several key synthetic strategies are employed for the derivatization of the secondary amine in this compound:
Acylation Reactions: The secondary amine can readily react with activated carboxylic acid derivatives, such as acid chlorides, anhydrides, or N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. researchgate.netcreative-biogene.com Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with activators like N-hydroxybenzotriazole (HOBt) or hexafluorophosphate (B91526) (HBTU) can also facilitate amide bond formation with carboxylic acids. researchgate.netnih.gov This method is widely used for attaching a variety of molecular payloads, including reporter molecules and other drug scaffolds.
Alkylation Reactions: The nucleophilic secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction forms a tertiary amine linkage. Reductive amination, another form of alkylation, involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield a more stable amine linkage. nih.govbohrium.com This strategy is particularly useful for introducing a variety of substituents with control over the resulting amine's substitution pattern.
Reactions with Isocyanates and Isothiocyanates: Secondary amines react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. researchgate.net These reactions are typically efficient and proceed under mild conditions, providing a straightforward method for linking different molecular fragments.
The following interactive data table summarizes various potential strategies for the synthesis of this compound conjugates and hybrid molecules, along with their potential research applications based on established chemistries for similar compounds.
| Conjugated Molecule/Functional Group | Synthetic Strategy | Reagents and Conditions | Resulting Linkage | Potential Research Application |
| Fluorescent Dye (e.g., Fluorescein) | Acylation | Fluorescein-NHS ester, basic buffer (e.g., PBS pH 7.2-8.5) | Amide | Cellular imaging and localization studies |
| Biotin | Acylation | Biotin-NHS ester, basic buffer | Amide | Affinity-based purification and detection (e.g., Western blotting) |
| Polyethylene (B3416737) Glycol (PEG) | PEGylation (Alkylation) | PEG-aldehyde, reductive amination conditions (e.g., NaBH3CN) | Secondary Amine | Improving solubility and pharmacokinetic properties |
| Bioactive Peptide | Acylation | Peptide with a carboxylic acid, EDC/HOBt coupling agents | Amide | Investigating synergistic biological effects |
| Fluoroquinolone Antibiotic | Alkylation | Fluoroquinolone with a reactive halide, base | Tertiary Amine | Development of hybrid antibacterial agents nih.gov |
| Pyrazole (B372694) Moiety | Cyclization/Condensation | Reaction with a pyrazole precursor containing a suitable electrophile | C-N Bond | Synthesis of potential anticancer or antimicrobial agents acs.org |
| Triazole Moiety | Click Chemistry Precursor | Alkylation with a terminal alkyne, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Tertiary Amine, Triazole | Modular synthesis of diverse molecular probes and targeted agents acs.org |
Detailed research findings on analogous thiazole-containing compounds have demonstrated the utility of these conjugation strategies. For example, the synthesis of thiazole-fluoroquinolone hybrids has been explored to develop new antibacterial agents with potentially improved efficacy against resistant strains. nih.gov Similarly, the conjugation of thiazole moieties to other heterocyclic systems like pyrazoles and triazoles has been investigated for the development of novel anticancer and antimicrobial compounds. acs.org These studies underscore the modular nature of thiazole chemistry and the potential for creating diverse and functionally complex molecules through the strategic derivatization of reactive handles like the secondary amine present in this compound.
Coordination Chemistry and Ligand Applications of Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Chelation Modes and Binding Affinity of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine with Transition Metals
The versatility of this compound as a ligand stems from the multiple potential donor atoms within its structure. The coordination behavior is dictated by factors such as the nature of the metal ion, the solvent system, and the steric constraints imposed by the butyl and thiazole (B1198619) substituents.
Based on the coordination chemistry of similar thiazole-amine ligands, this compound is expected to primarily function as a bidentate ligand.
Monodentate Coordination: In scenarios where steric hindrance is significant or in the presence of strongly competing ligands, monodentate coordination might occur. In such cases, the ligand would likely coordinate through the more basic secondary amine nitrogen atom.
Bidentate Coordination: The most probable coordination mode for this ligand is bidentate, forming a stable five-membered chelate ring by coordinating to a metal center through the nitrogen atom of the secondary amine and the nitrogen atom of the thiazole ring (N,N'-chelation). This mode of coordination is common for ligands with a similar 2-aminoalkyl-heterocycle framework. researchgate.net The sulfur atom in the thiazole ring is a softer donor site and is less likely to be involved in chelation with harder transition metals.
Polydentate/Bridging Coordination: While less common for a simple ligand of this nature, the possibility of acting as a bridging ligand between two metal centers cannot be entirely ruled out, particularly in the formation of polynuclear complexes.
The expected bidentate chelation of this compound is depicted below, forming a stable five-membered ring with a metal ion (M).
Figure 1:The Hard-Soft Acid-Base (HSAB) principle is a useful qualitative tool for predicting the stability of coordination complexes. libretexts.org Lewis acids and bases are classified as "hard," "soft," or "borderline." Hard acids (e.g., small, highly charged metal ions like Co(III), Fe(III)) prefer to bind with hard bases (e.g., ligands with N, O, F donor atoms). Soft acids (e.g., larger, more polarizable metal ions like Ag(I), Pt(II)) favor coordination with soft bases (e.g., ligands with S, P, I donor atoms). libretexts.org
In this compound, the two primary donor atoms are the nitrogen of the amine and the nitrogen of the thiazole ring, both of which are considered hard bases. The sulfur atom of the thiazole ring is a soft base. nih.gov
Based on the HSAB principle:
Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) are expected to form stable complexes with this ligand, with coordination occurring through the two hard nitrogen donor atoms.
Borderline metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) will also readily form stable complexes via N,N'-chelation.
Soft metal ions (e.g., Pd²⁺, Pt²⁺, Hg²⁺) might show some interaction with the soft sulfur donor, but the strong chelate effect of N,N'-coordination is likely to dominate.
The stability of the resulting complexes will be influenced by the "like-prefers-like" rule of the HSAB theory.
| Metal Ion | HSAB Classification | Expected Donor Atoms | Predicted Stability |
| Fe³⁺, Co³⁺ | Hard Acids | Amine N, Thiazole N | High |
| Cu²⁺, Ni²⁺, Zn²⁺ | Borderline Acids | Amine N, Thiazole N | High |
| Pd²⁺, Pt²⁺ | Soft Acids | Amine N, Thiazole N (possible weak S interaction) | Moderate to High |
Synthesis and Advanced Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound would likely follow established procedures for similar N-donor ligands. Subsequent characterization would require a suite of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting complexes.
A general and straightforward method for the synthesis of metal complexes with this ligand would involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. discoveryjournals.orgorientjchem.org
A typical synthetic procedure would be:
Dissolving the this compound ligand in a suitable solvent such as ethanol (B145695), methanol, or acetonitrile.
Adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to the ligand solution, often in a 2:1 ligand-to-metal molar ratio for octahedral complexes or a 1:1 ratio for tetrahedral or square planar complexes.
The reaction mixture may be stirred at room temperature or gently heated under reflux to facilitate complex formation.
The resulting metal complex, if it precipitates, can be isolated by filtration, washed with the solvent, and dried. If the complex is soluble, crystallization can be induced by slow evaporation of the solvent or by the addition of a less polar co-solvent.
A combination of spectroscopic methods would be essential to fully characterize the coordination environment of the metal ions in these complexes.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the geometry around the metal ion and the nature of the metal-ligand bonds. For d-block transition metal complexes, the d-d transitions typically appear in the visible region of the spectrum and are characteristic of the coordination geometry. acs.orgmdpi.com Charge transfer bands (ligand-to-metal or metal-to-ligand) are usually observed in the ultraviolet region. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or high-spin Co(II), EPR spectroscopy is a powerful tool for probing the metal ion's environment. uvt.ro The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the symmetry of the coordination sphere and the nature of the donor atoms. researchgate.netresearchgate.net For instance, an axial EPR spectrum is often indicative of a distorted octahedral or square pyramidal geometry for a Cu(II) complex. uvt.ro
X-ray Absorption Spectroscopy (XAS): XAS is a technique that can provide information about the local geometric and electronic structure around the absorbing metal atom. It is particularly useful for non-crystalline samples. The X-ray Absorption Near Edge Structure (XANES) region gives information about the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides details about the number, type, and distances of neighboring atoms.
Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe. For iron complexes of this compound, Mössbauer spectroscopy would be invaluable for determining the oxidation state (e.g., Fe(II) vs. Fe(III)) and the spin state (high-spin vs. low-spin) of the iron center. The isomer shift and quadrupole splitting parameters are sensitive to the electronic environment of the iron nucleus.
| Technique | Information Provided |
| UV-Vis | Electronic transitions, coordination geometry. |
| EPR | Electronic structure, symmetry of paramagnetic metal centers. |
| XAS | Oxidation state, coordination number, bond distances. |
| Mössbauer | Oxidation and spin states of iron. |
Stereochemistry and Isomerism in this compound Metal Complexes
The presence of a chiral center in the this compound ligand introduces the possibility of various forms of isomerism in its metal complexes.
Since the ligand itself is chiral, it will exist as a pair of enantiomers, (R)-Butyl[1-(1,3-thiazol-2-yl)ethyl]amine and (S)-Butyl[1-(1,3-thiazol-2-yl)ethyl]amine. When this chiral ligand coordinates to a metal center, it can lead to the formation of diastereomers and other stereoisomers.
For an octahedral complex with the general formula [M(L)₂X₂], where L is the bidentate this compound and X is a monodentate ligand, several isomers are possible:
Geometric Isomerism: cis and trans isomers can arise based on the relative positions of the monodentate ligands (X). libretexts.org In the cis isomer, the X ligands are adjacent to each other, while in the trans isomer, they are opposite.
Optical Isomerism: The coordination of two or three bidentate ligands to an octahedral center can result in a chiral complex, even if the ligands themselves were achiral. These are often designated as Δ (delta) and Λ (lambda) isomers. Since the ligand is already chiral, the combination of the ligand's chirality and the chirality of the complex's geometry can lead to the formation of diastereomers. For example, in a cis-[M(L)₂X₂] complex, if the ligand is racemic (a mixture of R and S enantiomers), one could potentially form complexes such as cis-Δ-[M(R-L)₂X₂], cis-Λ-[M(R-L)₂X₂], cis-Δ-[M(S-L)₂X₂], cis-Λ-[M(S-L)₂X₂], and diastereomeric forms like cis-Δ-[M(R-L)(S-L)X₂].
The stereochemistry of these complexes would be crucial in applications such as asymmetric catalysis, where the specific arrangement of ligands around the metal center dictates the stereochemical outcome of a reaction. The separation and characterization of these isomers would likely require techniques such as fractional crystallization or chiral chromatography, and their structures could be confirmed by single-crystal X-ray diffraction.
| Isomerism Type | Description |
| Geometric | cis and trans arrangements of other ligands. libretexts.org |
| Optical | Δ and Λ isomers due to the helical arrangement of the bidentate ligands. |
| Diastereomers | Formed due to the combination of the chiral ligand and a chiral metal center. |
Catalytic Applications of this compound Metal Complexes
There is currently no available scientific literature detailing the catalytic applications of metal complexes derived from the ligand this compound.
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Chiral Epoxidation)
No data could be found on the use of this compound metal complexes in asymmetric catalysis.
Organometallic Catalysis in C-C and C-X Bond Formation
There are no published reports on the application of this compound metal complexes in organometallic catalysis for C-C and C-X bond formation.
Supramolecular Chemistry Involving Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Hydrogen Bonding Interactions and Self-Assembly of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine
The presence of a secondary amine group (-NH-) is a key determinant in the hydrogen bonding capabilities of this compound. This group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole (B1198619) ring can serve as a hydrogen bond acceptor.
Key Hydrogen Bonding Motifs:
N-H···N Interactions: The secondary amine's hydrogen atom can form a hydrogen bond with the nitrogen atom of the thiazole ring of a neighboring molecule. This interaction can lead to the formation of dimeric structures or extended one-dimensional chains. In related 2-aminothiazole (B372263) derivatives, similar N-H···N hydrogen bonds are observed, often leading to the formation of zigzag chains in the crystal lattice. soton.ac.uk
The potential for intramolecular hydrogen bonding also exists, where the amine hydrogen could interact with the thiazole nitrogen within the same molecule, influencing its conformation. Studies on other thiazole derivatives have shown evidence of intramolecular C-H···N and C-H···O hydrogen bonds, which can stabilize specific molecular conformations. sapub.orgnih.gov
Table 1: Potential Hydrogen Bonding Parameters in this compound Based on Analogous Systems
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Intermolecular | Secondary Amine (N-H) | Thiazole Nitrogen (N) | Linear or near-linear |
| Intramolecular | Secondary Amine (N-H) | Thiazole Nitrogen (N) | Dependent on alkyl chain conformation |
π-π Stacking and Aromatic Interactions of the Thiazole Moiety
The thiazole ring in this compound is an aromatic system, making it capable of participating in π-π stacking and other aromatic interactions. nih.gov These non-covalent forces play a crucial role in the organization of aromatic molecules in the solid state and in solution.
The combination of hydrogen bonding and π-π stacking can lead to the formation of complex three-dimensional networks. For instance, hydrogen-bonded chains can be further organized into layers or columns through π-π stacking interactions between the thiazole rings.
Table 2: Types of Aromatic Interactions Involving the Thiazole Moiety
| Interaction | Description | Typical Energy (kJ/mol) |
| π-π Stacking | Attraction between the electron clouds of two aromatic rings. | 5 - 50 |
| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | 2 - 10 |
| S···π Interactions | The sulfur atom of the thiazole ring can interact with the π-system of another aromatic ring. | 2 - 8 |
Host-Guest Chemistry and Molecular Recognition with this compound
The structural features of this compound allow it to potentially act as a guest molecule in various host-guest systems.
Encapsulation by Macrocycles: The butyl group can be encapsulated within the hydrophobic cavity of macrocyclic hosts such as cyclodextrins, cucurbiturils, or calixarenes. nih.gov The thiazole moiety, being more polar, could remain at the portal of the host, interacting with its rim through hydrogen bonding or dipole-dipole interactions. Studies on the interaction of thiabendazole (B1682256) with cucurbiturils have shown that the thiazole ring can be encapsulated within the host's cavity. researchgate.net
Molecular Recognition: As a guest, this compound could be selectively recognized by hosts that have complementary size, shape, and chemical functionality. For instance, a host with a hydrophobic pocket and a hydrogen bond acceptor site could selectively bind this molecule. The secondary amine and thiazole nitrogen are key recognition sites for interactions with a suitable host.
Conversely, dimers or small aggregates of this compound could potentially form a pseudo-cavity capable of encapsulating small guest molecules, although this is less likely to be a primary function.
Formation of Cocrystals and Pharmaceutical Co-Formers
Cocrystals are multi-component crystals held together by non-covalent interactions, often hydrogen bonds. This compound, with its hydrogen bond donor (N-H) and acceptor (thiazole-N) sites, is a prime candidate for forming cocrystals with various co-formers.
Co-formers with Carboxylic Acids: Carboxylic acids are common co-formers. They can form strong N-H···O and O-H···N hydrogen bonds with the amine and thiazole functionalities, respectively. Research on 2-aminothiazole derivatives has demonstrated the formation of stable cocrystals with various carboxylic acids, where proton transfer often occurs to form a salt bridge. researchgate.netnih.govuq.edu.au
Pharmaceutical Co-formers: If this compound were to be considered as an active pharmaceutical ingredient (API), its physicochemical properties, such as solubility and stability, could be modified through cocrystallization. Suitable co-formers would be pharmaceutically acceptable molecules that can engage in robust hydrogen bonding with the target molecule. Amino acids, for example, have been successfully used to form cocrystals with chlorothiazide, a related heterocyclic compound. bohrium.com
Table 3: Potential Cocrystal Supramolecular Synthons with this compound
| Functional Group of Co-former | Supramolecular Synthon |
| Carboxylic Acid | Amine-Carboxylate (N⁺-H···O⁻), Thiazole-Carboxylic Acid (N···H-O) |
| Amide | Amine-Amide (N-H···O=C), Thiazole-Amide (N···H-N) |
| Alcohol | Amine-Alcohol (N-H···O), Thiazole-Alcohol (N···H-O) |
Supramolecular Catalysis and Molecular Machines Utilizing this compound
While the direct application of this compound in supramolecular catalysis or molecular machines has not been reported, its functional groups are found in more complex systems designed for these purposes.
Supramolecular Catalysis: The thiazole moiety can be incorporated into ligands for metal-based catalysts, where the nitrogen and sulfur atoms can coordinate with a metal center. nih.gov Supramolecular assemblies of such catalyst molecules could create a confined environment that influences the selectivity of a chemical reaction. Furthermore, the polarized C-H bonds of heterocyclic rings like thiazole can participate in anion-binding catalysis. nih.gov The secondary amine could also act as a general base or acid catalyst in certain reactions when appropriately positioned within a supramolecular framework.
Molecular Machines: Thiazole and amine functionalities are components of more complex molecular machines. For example, thiazolium salts, derived from the alkylation of thiazoles, are used as components in systems that can undergo controlled molecular motion. wikipedia.org The protonation/deprotonation of the amine group could be used as a pH-sensitive switch to alter the conformation or binding properties of a larger supramolecular assembly, a key feature in the operation of many artificial molecular machines. nih.gov While this compound itself is too simple to function as a molecular machine, it represents a potential building block for the synthesis of more intricate, functional supramolecular systems.
Advanced Applications and Emerging Research Directions for Butyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Role in Advanced Materials Science
The thiazole (B1198619) moiety is a fundamental building block in the synthesis of a wide array of functional materials due to its distinct electronic and structural characteristics. researchgate.net The incorporation of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine into material structures can impart specific properties, leading to applications in specialty polymers and functional dyes.
Precursors for Specialty Polymeric Materials
Thiazole-containing polymers are known for their promising applications in organic electronics, including photovoltaics and light-emitting diodes (LEDs). kuey.net The presence of the thiazole ring in the polymer backbone can enhance charge transport properties and thermal stability. This compound can serve as a monomer or a precursor for the synthesis of specialty polymeric materials. The amine group allows for its incorporation into various polymer chains, such as polyamides, polyimides, or polyureas, through condensation polymerization. The butyl group can influence the solubility and processing characteristics of the resulting polymers.
For instance, thiazole-based copolymers have been synthesized for use as donor materials in polymer solar cells, demonstrating the potential of this class of compounds in advanced energy applications. researchgate.net The unique electronic properties of the thiazole ring make it a suitable component for developing conductive polymers and other advanced materials. kuey.net
Table 1: Potential Properties of Polymers Incorporating this compound
| Property | Potential Advantage | Application Area |
| Enhanced Thermal Stability | Resistance to degradation at high temperatures. | High-performance plastics, electronics. |
| Improved Solubility | Better processability in common organic solvents. | Solution-processed electronic devices. |
| Tunable Electronic Properties | Control over conductivity and bandgap. | Organic semiconductors, photovoltaics. |
| Coordination Capability | Ability to bind with metal ions. | Catalysis, sensing materials. |
Components in Functional Dyes and Chemical Sensors
Thiazole derivatives are integral to the synthesis of various functional dyes, including azo dyes and cyanine (B1664457) dyes, which have applications in textile dyeing and as photographic sensitizers. researchgate.netemerald.com The thiazole ring acts as a crucial component of the chromophore, influencing the color and stability of the dye. This compound can be used as a coupling component in the synthesis of novel azo dyes, potentially leading to dyes with good color strength and fastness properties on various fabrics. researchgate.net
Furthermore, the structural and electronic features of thiazole derivatives make them excellent candidates for the development of chemosensors. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. researchgate.net This property allows for the design of colorimetric and fluorimetric sensors that exhibit a detectable change in color or fluorescence upon binding with specific metal ions. tandfonline.comnih.gov Research has shown that thiazole-based sensors can be highly selective and sensitive for the detection of various metal ions, including heavy metals, which is crucial for environmental monitoring. researchgate.nettandfonline.com this compound, with its available amine group, could be functionalized to create selective chemosensors for a range of analytes.
Table 2: Potential Sensing Applications of this compound Derivatives
| Target Analyte | Sensing Mechanism | Potential Application |
| Heavy Metal Ions (e.g., Cr³⁺, Al³⁺) | Chelation leading to fluorescence enhancement. colab.ws | Environmental water quality monitoring. |
| Transition Metal Ions (e.g., Fe³⁺, Cu²⁺) | Complex formation causing fluorescence quenching. acs.org | Biological and environmental sensing. |
| pH Changes | Protonation of the thiazole or amine nitrogen. | Chemical process monitoring. |
Interdisciplinary Research Avenues with Butyl[1,3-thiazol-2-yl)ethyl]amine
The versatile nature of the thiazole ring opens up numerous avenues for interdisciplinary research. Thiazole derivatives have been extensively studied for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The specific structure of this compound could be a starting point for the design and synthesis of new therapeutic agents.
In the field of medicinal chemistry, the thiazole scaffold is present in numerous FDA-approved drugs. nih.gov The combination of the thiazole ring with the butylamine (B146782) side chain in this compound could lead to novel compounds with unique pharmacological profiles. For example, modifications of the amine group or the thiazole ring could be explored to optimize biological activity and selectivity.
Future Perspectives and Unaddressed Challenges in this compound Research
The research on this compound is still in its early stages, and much of its potential remains to be explored. While the broader class of thiazole derivatives has shown significant promise, specific studies on this particular compound are limited.
Future research should focus on:
Synthesis and Characterization of Polymers: A key area for future work is the synthesis of polymers incorporating this compound and the thorough characterization of their physical, chemical, and electronic properties.
Development of Novel Dyes and Sensors: Systematic studies are needed to explore the potential of this compound in the design of new functional dyes and highly selective chemical sensors. This includes investigating its coordination chemistry with a wide range of metal ions and other analytes.
Exploration of Biological Activities: Comprehensive screening of this compound and its derivatives for various biological activities could uncover new therapeutic applications.
Unaddressed challenges include:
Scalable Synthesis: Developing efficient and scalable synthetic routes for this compound is crucial for its availability for extensive research and potential commercial applications.
Structure-Property Relationships: A deeper understanding of the structure-property relationships in materials derived from this compound is necessary to tailor their functionalities for specific applications.
Lack of Specific Research: The primary challenge is the current lack of dedicated research on this compound, which necessitates foundational studies to establish its fundamental properties and potential applications.
Q & A
Q. What are the recommended synthetic routes for Butyl[1-(1,3-thiazol-2-yl)ethyl]amine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by cyclizing thioureas with α-halo ketones or via Hantzsch thiazole synthesis. A related approach involves introducing substituents to the thiazole core through cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Post-synthetic modifications, such as alkylation of the amine group, require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer: Use a combination of techniques:
- IR spectroscopy to identify functional groups (e.g., N-H stretches in amines at ~3300 cm⁻¹, C-S vibrations in thiazoles at ~650 cm⁻¹) .
- NMR (¹H and ¹³C) to confirm regiochemistry and substitution patterns. The thiazole ring protons typically resonate between δ 7.0–8.5 ppm.
- Mass spectrometry (HRMS) for molecular ion validation and fragmentation analysis.
- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .
Q. What preliminary assays are suitable for evaluating biological activity?
Methodological Answer: Screen for antimicrobial activity using:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects.
- Anti-biofilm assays (e.g., crystal violet staining) to study quorum-sensing inhibition, as seen in marine-derived thiazole analogs .
Advanced Research Questions
Q. How can computational methods predict the compound’s conformational stability and reactivity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/SDD basis set) to optimize geometry and analyze bond angles/dihedrals, as demonstrated for similar thiazole-thiadiazole hybrids .
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). Validate with MD simulations to assess binding stability.
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .
Q. What experimental designs are optimal for studying environmental degradation pathways?
Methodological Answer:
- Hydrolysis studies : Expose the compound to aqueous buffers at varying pH (e.g., pH 4–9) and temperatures (25–50°C), monitoring degradation via HPLC.
- Photolysis : Use UV/vis light sources to simulate sunlight exposure and quantify photodegradation products.
- Ecotoxicology assays : Evaluate acute toxicity using Daphnia magna or algae, following OECD guidelines .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Re-test activity under standardized conditions (e.g., fixed cell lines, consistent inoculum sizes).
- Metabolic stability assays : Check if discrepancies arise from compound instability in culture media (e.g., use LC-MS to monitor degradation).
- Synergistic effect analysis : Test combinations with adjuvants (e.g., efflux pump inhibitors) to rule out resistance mechanisms .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Improve solubility via hydrochloride or phosphate salts.
- Prodrug design : Modify the amine group with hydrolyzable moieties (e.g., acetyl) for controlled release.
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to enhance tissue penetration .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Synthesize analogs with systematic modifications (e.g., varying alkyl chain length, substituting thiazole with other heterocycles).
- Test analogs in parallel using high-throughput screening (HTS) platforms.
- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. What safety protocols are critical during handling?
Methodological Answer:
Q. How to validate the compound’s purity for publication-quality research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
